molecular formula C14H16N2 B2432784 Benzyl[1-(pyridin-2-yl)ethyl]amine CAS No. 1019482-76-8

Benzyl[1-(pyridin-2-yl)ethyl]amine

Cat. No. B2432784
M. Wt: 212.296
InChI Key: XYRJHZVSLCNHPW-UHFFFAOYSA-N
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Description

Benzyl[1-(pyridin-2-yl)ethyl]amine is a chemical compound with the CAS Number: 1019482-76-8 . It has a molecular weight of 212.29 .


Physical And Chemical Properties Analysis

Benzyl[1-(pyridin-2-yl)ethyl]amine is a liquid at room temperature . It has a molecular weight of 212.29 .

Scientific Research Applications

Corrosion Inhibition

Benzylidene-pyridine-2-yl-amine compounds, closely related to Benzyl[1-(pyridin-2-yl)ethyl]amine, have been studied for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid. These compounds are found to be mixed-type inhibitors and show increased efficiency with higher concentrations. Their effectiveness varies with different functional groups substituted on the benzene ring, and their adsorption follows the Langmuir isotherm model (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Amino Acids Analogues

A study on amine-alkylcyanoboranes, which includes compounds like Benzyl[1-(pyridin-2-yl)ethyl]amine, explores their conversion into amine-alkyl(N-ethylcarbamoyl)boranes. These compounds are analogues of the α-amino acids leucine, isoleucine, and phenylalanine, demonstrating significant potential in chemical synthesis and biochemistry (Mills, Sutton, Baize, & Todd, 1991).

Catalyst in Chemical Reactions

Benzyl[1-(pyridin-2-yl)ethyl]amine derivatives have been used in synthesizing palladacycles with both normal and spiro chelate rings. These palladacycles function as effective catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes, highlighting the compound's role in enhancing chemical synthesis processes (Singh, Saleem, Pal, & Singh, 2017).

Oxidative C–H Functionalization

The compound N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, related to Benzyl[1-(pyridin-2-yl)ethyl]amine, has been used for oxidative C–H bond functionalization. This method features a metal-free approach and demonstrates broad substrate scope, short reaction times, and simplified product purification (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Directing Group in C-H Amination

2-(Pyridin-2-yl) aniline, akin to Benzyl[1-(pyridin-2-yl)ethyl]amine, serves as a new directing group for β-C(sp2)-H bonds amination in benzamide derivatives. This discovery highlights its application in promoting C-H amination, which is significant in organic synthesis (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).

Synthesis of Pyridines

Benzyl amines, including Benzyl[1-(pyridin-2-yl)ethyl]amine, have been used in the synthesis of 2,4,6-trisubstituted pyridines through oxidative Eosin Y Photoredox Catalysis. This process affords high yields of pyridines, demonstrating the compound's utility in organic synthesis (Rohokale, Koenig, & Dhavale, 2016).

Safety And Hazards

The safety information for Benzyl[1-(pyridin-2-yl)ethyl]amine indicates that it has a signal word of “Danger” according to its MSDS .

properties

IUPAC Name

N-benzyl-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(14-9-5-6-10-15-14)16-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRJHZVSLCNHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[1-(pyridin-2-yl)ethyl]amine

Citations

For This Compound
1
Citations
H Brunner, M Niemetz - Monatshefte für Chemie/Chemical Monthly, 2002 - Springer
A series of novel tridentate ligands with nitrogen and oxygen donor sites was synthesized starting from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine, the preparation …
Number of citations: 28 link.springer.com

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